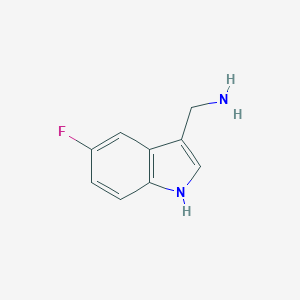

(5-Fluoro-1H-indol-3-YL)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(5-fluoro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLWMSAHNFEOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611939 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113188-82-2 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoro-1H-indol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Insights into (5-Fluoro-1H-indol-3-YL)methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of tryptamine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced pharmacological profiles. This technical guide provides a summary of the available spectroscopic information, general experimental protocols for characterization, and a plausible synthetic pathway for this compound.

Spectroscopic Data Summary

Mass Spectrometry

Based on its molecular formula, C₉H₉FN₂, the expected mass spectral data for this compound is presented in Table 1. These predictions are useful for the identification of the compound in mass spectrometry analyses.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 165.0828 |

| [M+Na]⁺ | 187.0647 |

| [M+K]⁺ | 203.0387 |

| [M+NH₄]⁺ | 182.1088 |

Table 1: Predicted m/z values for common adducts of this compound in mass spectrometry.

NMR Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not published, the expected chemical shifts can be estimated by considering the spectra of the parent compound, 1H-indol-3-ylmethanamine[2], and the known effects of fluorine substitution on the indole ring.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine atom at the 5-position. The aminomethyl protons at the 3-position would likely appear as a singlet or a multiplet depending on the solvent and proton exchange.

-

¹³C NMR: The carbon spectrum would display signals for the nine carbon atoms of the molecule. The carbon atoms directly bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and coupling constants (J-coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H and C-H stretching vibrations of the indole ring and the aminomethyl group, as well as C-F stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, general procedures for the characterization of indole derivatives can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of a similar compound, 3-substituted-1H-imidazol-5-yl-1H-indoles, involves dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[3] Spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The residual solvent peak is used as an internal reference.

Mass Spectrometry

For mass spectrometric analysis of indole derivatives, techniques such as electrospray ionization (ESI) are commonly employed. High-resolution mass spectra can be recorded on a MicrOTOF-QII mass spectrometer.[3]

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier Transform infrared (FTIR) spectrometer equipped with a universal ATR (Attenuated Total Reflectance) accessory.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established indole synthesis methodologies. One common approach is the reduction of a corresponding nitrile or oxime intermediate, which can be synthesized from 5-fluoroindole.

Caption: A general synthetic scheme for the preparation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. As a tryptamine derivative, it could potentially interact with various receptors, such as serotonin receptors, but this remains to be experimentally verified.

The following diagram illustrates a conceptual workflow for the initial biological screening of a novel compound like this compound.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

References

- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of (5-Fluoro-1H-indol-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (5-Fluoro-1H-indol-3-YL)methanamine, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental physicochemical characteristics, provides a detailed synthesis protocol, and explores its potential biological significance, particularly in the context of serotonergic signaling pathways.

Core Chemical Properties

This compound, also known as 5-fluoro-3-(aminomethyl)indole, is a heterocyclic amine. The introduction of a fluorine atom at the 5-position of the indole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 113188-82-2 | |

| Molecular Formula | C₉H₉FN₂ | [1] |

| Molecular Weight | 164.18 g/mol | |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

A representative experimental protocol based on the synthesis of a structurally related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, is as follows[2]:

Materials:

-

N-hydroxyphthalimide (NHPI) ester derivative (starting material)

-

Indole

-

Ru(bpy)₃(PF₆)₂ (catalyst)

-

Degassed Dichloromethane (DCM)

-

Argon gas

Procedure:

-

To a dried 10 ml reaction tube equipped with a magnetic stirring bar, add the NHPI ester (0.2 mmol), indole (0.4 mmol), and Ru(bpy)₃(PF₆)₂ (3 mol %).

-

Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

-

Inject 2 ml of degassed DCM into the tube via syringe.

-

Irradiate the resulting reaction mixture with blue LEDs (6 W) at room temperature for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

Note: This protocol is for a related compound and would require adaptation for the synthesis of this compound, primarily by using 5-fluoroindole as the starting material and an appropriate amine source for the Mannich reaction.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Indoleamine derivatives are well-known for their interactions with various biological targets, particularly serotonin (5-HT) receptors. The structural similarity of this compound to serotonin suggests it may act as a ligand for one or more 5-HT receptor subtypes.

The serotonin signaling pathway is a complex network that plays a crucial role in regulating mood, cognition, and various physiological processes. The interaction of a ligand with a 5-HT receptor can initiate a cascade of intracellular events.

References

(5-Fluoro-1H-indol-3-YL)methanamine: A Technical Guide to its Predicted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of (5-Fluoro-1H-indol-3-YL)methanamine is limited in publicly available literature. This guide provides a detailed, predictive overview of its likely pharmacological profile based on the well-established structure-activity relationships of structurally similar fluorinated indole derivatives and their interactions with the serotonergic system.

Introduction

This compound is a fluorinated tryptamine derivative. Its core structure, an indole ring with an aminomethane side chain at the 3-position, is the foundational scaffold of the neurotransmitter serotonin (5-hydroxytryptamine). The strategic placement of a fluorine atom at the 5-position of the indole ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor binding affinity.[1] Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1]

Given its close structural analogy to serotonin and the known activities of other 5-fluoroindole compounds, it is hypothesized that this compound primarily acts as a modulator of the serotonergic system, likely through direct interaction with serotonin receptors and the serotonin transporter (SERT). This document outlines the predicted mechanism of action, supported by data from related compounds, and provides detailed experimental protocols for its future investigation.

Predicted Pharmacological Profile

The primary pharmacological targets of this compound are predicted to be serotonin (5-HT) receptors and the serotonin transporter (SERT). The indolethylamine scaffold is a classic pharmacophore for these targets. Specifically, based on the literature for similar compounds, this compound is anticipated to exhibit affinity for the following:

-

5-HT1A Receptors: Often coupled to inhibitory G-proteins (Gi/o), leading to a decrease in cellular cyclic adenosine monophosphate (cAMP) levels.

-

5-HT2A and 5-HT2C Receptors: Typically coupled to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade.[2][3][4]

-

Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[5][6][7]

The fluorination at the 5-position is expected to enhance the binding affinity to these targets compared to the non-fluorinated parent compound.

Quantitative Data Summary: Predicted Binding Affinities

Direct experimental binding affinities for this compound are not available. The following table summarizes representative binding affinities (Ki, nM) of structurally related fluorinated indole derivatives for key serotonergic targets to provide a predictive range of potency.

| Target | Compound Class | Representative Ki (nM) | Reference |

| 5-HT1A Receptor | 5-Fluoro-indole derivatives | 10 - 50 | [8][9] |

| 5-HT2A Receptor | 5-Fluoro-indole derivatives | 20 - 100 | [8][9] |

| 5-HT2C Receptor | trans-2-(5-fluoro-indol-3-yl)cyclopropylamine | 1.9 | [10] |

| Serotonin Transporter (SERT) | 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives | 5 - 20 | [8] |

Note: These values are for more complex derivatives and serve as an estimation of the potential affinity of this compound.

Predicted Mechanism of Action at Serotonin Receptors

This compound is predicted to act as an agonist or partial agonist at various serotonin receptors. The specific downstream effects will depend on the receptor subtype and the G-protein to which it couples.

Interaction with 5-HT2A/2C Receptors (Gq-Coupled Pathway)

Agonism at 5-HT2A and 5-HT2C receptors is expected to initiate the Gq signaling cascade.

Caption: Predicted Gq-coupled signaling pathway for this compound at 5-HT2A/2C receptors.

Interaction with 5-HT1A Receptors (Gi-Coupled Pathway)

Agonism at 5-HT1A receptors is predicted to initiate the Gi signaling cascade, which is generally inhibitory.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 7. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of (5-Fluoro-1H-indol-3-YL)methanamine

An In-Depth Technical Guide to the In Vitro Studies of (5-Fluoro-1H-indol-3-YL)methanamine

Introduction

This compound, commonly known as 5-Fluorotryptamine (5-FT), is a fluorinated derivative of the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT).[1] As a tryptamine derivative, it interacts with various serotonin receptors and monoamine transporters, making it a valuable tool in neuroscience research and a candidate for pharmaceutical development.[1] The fluorine atom at the 5-position of the indole ring enhances its biological activity compared to unsubstituted tryptamine.[1] This technical guide provides a comprehensive overview of the in vitro pharmacology of 5-FT, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows for researchers, scientists, and drug development professionals.

Pharmacological Profile

The in vitro activity of 5-Fluorotryptamine has been characterized through various assays, including receptor binding, functional activity, monoamine release, and enzyme inhibition studies.

Data Presentation

The quantitative data from these studies are summarized in the tables below for clear comparison.

Table 1: Serotonin Receptor Binding Affinities and Functional Activity of 5-Fluorotryptamine

| Receptor Subtype | Assay Type | Parameter | Value | Species/System | Reference |

| 5-HT1A | Binding Affinity | Ki | 18 nM | - | [2] |

| Functional Activity | EC50 | 129 nM | - | [2] | |

| 5-HT2A | Binding Affinity | Ki | 6.0 - 3,908 nM | - | [2] |

| Functional Activity | EC50 | 2.64 - 58 nM | - | [2] | |

| Functional Activity | Emax | 110% | - | [2] | |

| 5-HT2B | Binding Affinity | Ki | 5.7 nM | - | [2] |

| 5-HT2C | Binding Affinity | Ki | 3.72 nM | - | [2] |

| 5-HT3A | Binding Affinity | Ki | 0.8 µM | Human | [3][4] |

| Functional Activity | EC50 | 16 µM | Human | [3][4] | |

| Functional Activity | Rmax | 0.64 | Human | [3][4] | |

| 5-HT3AB | Binding Affinity | Ki | 1.8 µM | Human | [3][4] |

| Functional Activity | EC50 | 27 µM | Human | [3][4] | |

| Functional Activity | Rmax | 0.45 | Human | [3][4] |

Table 2: Monoamine Release Activity of 5-Fluorotryptamine

| Monoamine Transporter | Parameter | Value | System | Reference |

| Serotonin (SERT) | EC50 | 10.1 nM | - | [2] |

| Dopamine (DAT) | EC50 | 82.3 nM | - | [2] |

| Norepinephrine (NET) | EC50 | 464 nM | - | [2] |

Table 3: Monoamine Oxidase (MAO) Inhibition by 5-Fluorotryptamine

| Enzyme | Parameter | Value | Reference |

| MAO-A | IC50 | 13,200 nM (13.2 µM) | [2] |

| MAO-B | IC50 | 52,500 nM (52.5 µM) | [2] |

Signaling Pathways

5-Fluorotryptamine exerts its effects by activating distinct downstream signaling cascades depending on the receptor subtype.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR).[5] Upon agonist binding, it activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in the cellular response.[5] 5-FT is a full agonist at this receptor.[2]

Caption: 5-HT2A G-protein coupled receptor signaling pathway.

5-HT3 Receptor Signaling

In contrast to most serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[3][6] When an agonist like 5-FT binds to the extracellular domain, it induces a conformational change that opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+, with some Ca2+ permeability). This ion flux leads to depolarization of the cell membrane. 5-FT acts as a partial agonist at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[3][4]

Caption: 5-HT3 ligand-gated ion channel signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings.

Protocol 1: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of 5-FT for a target receptor using a competitive binding assay.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Preparation: Assays are typically performed in 96-well plates. Each well contains a buffer solution, a known concentration of cell membranes expressing the receptor of interest, a fixed concentration of a specific radioligand (e.g., [3H]granisetron for 5-HT3 receptors), and varying concentrations of the unlabeled test compound (5-Fluorotryptamine).[3][4][6]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of 5-FT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for 5-HT3 Receptors (Two-Electrode Voltage Clamp)

This electrophysiological method was used to determine the functional potency (EC50) and efficacy (Rmax) of 5-FT at 5-HT3 receptors expressed in Xenopus oocytes.[3]

Methodology:

-

Receptor Expression: Xenopus oocytes are injected with cRNA encoding for the human 5-HT3A or 5-HT3A and 5-HT3B subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Electrophysiology Setup: An individual oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.[3]

-

Compound Application: The oocyte is continuously perfused with a buffer solution (e.g., Ca-free ND96). Solutions containing known concentrations of 5-FT are applied to the oocyte via an automated perfusion system.[3]

-

Current Measurement: The application of 5-FT activates the 5-HT3 ion channels, resulting in an inward current. This current is recorded and measured.

-

Data Analysis: The peak current amplitude is measured for each concentration of 5-FT. A concentration-response curve is generated by plotting the current amplitude against the logarithm of the 5-FT concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Hill slope are determined by fitting the data to a sigmoidal dose-response equation. The maximal response (Rmax) is determined by comparing the maximum current induced by 5-FT to the maximum current induced by the full agonist, serotonin.[3][4]

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of 5-FT to inhibit the activity of MAO-A and MAO-B enzymes.

Caption: Workflow for an in vitro MAO inhibition assay.

Methodology:

-

Preparation: The assay is conducted in a 96-well plate. Recombinant human MAO-A or MAO-B enzyme is diluted in a buffer solution.[7]

-

Pre-incubation: The enzyme is pre-incubated with varying concentrations of 5-FT (or a vehicle control) for approximately 10 minutes at 37°C.[7]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, such as kynuramine. The plate is then incubated for a fixed time (e.g., 20 minutes) at 37°C.[7] MAO enzymes catalyze the oxidative deamination of kynuramine to 4-hydroxyquinoline.[7][8]

-

Reaction Termination: The reaction is stopped by adding a strong base, such as 2N NaOH.[7]

-

Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 380 nm).[7]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of 5-FT relative to the control wells. The IC50 value, the concentration of 5-FT required to inhibit 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log concentration of 5-FT and fitting the data to a dose-response curve.[7]

Conclusion

The in vitro data reveal that this compound is a pharmacologically active compound with a complex profile. It demonstrates high affinity and agonist activity at multiple serotonin receptor subtypes, most notably as a full agonist at 5-HT2A receptors and a partial agonist at 5-HT3 receptors.[2][3][4] Furthermore, it acts as a serotonin-dopamine releasing agent and a weak inhibitor of monoamine oxidase.[2] This detailed guide, summarizing its quantitative pharmacology and providing standardized protocols, serves as a critical resource for researchers investigating the serotonergic system and for professionals in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Fluoro-1H-indol-3-YL)methanamine CAS number lookup

An In-depth Technical Guide on (5-Fluoro-1H-indol-3-YL)methanamine

CAS Number: 113188-82-2

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on its structural characteristics and data from related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a fluorinated derivative of tryptamine. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, which can affect cell membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113188-82-2 |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | Commercially available up to 98% |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-fluoro-1H-indole, proceeding through a 5-fluoro-1H-indole-3-carbaldehyde intermediate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the Vilsmeier-Haack formylation of indoles and subsequent reductive amination.

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10°C.

-

To this Vilsmeier reagent, add a solution of 5-fluoro-1H-indole (1 equivalent) in DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.

-

The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

-

Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with aqueous NaOH.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final compound, this compound, can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is scarce in the public domain. However, based on its chemical structure, we can infer its likely biological targets.

Interaction with Serotonin Receptors

The core structure of this compound is that of an indoleamine, which is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This strong structural similarity suggests that the compound is a candidate ligand for serotonin receptors. The serotonin receptor family (5-HT receptors) is a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of pharmaceutical drugs.

Many indolealkylamines are known to bind to various serotonin receptor subtypes with varying affinities and selectivities. The fluorine substitution at the 5-position may influence its binding profile compared to unsubstituted tryptamines.

Caption: Generalized serotonin receptor signaling pathway.

Potential as an Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor

Recent research has identified a related compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, as a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in creating an immunosuppressive environment that allows tumors to evade the immune system. The fact that a compound with the same 5-fluoro-1H-indole core has activity at this target suggests that this compound could also be investigated for IDO-1 inhibitory activity.

Experimental Protocol for Biological Evaluation

To investigate the potential interaction of this compound with serotonin receptors, a radioligand binding assay could be performed.

Serotonin Receptor Binding Assay Protocol (General)

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

-

Add increasing concentrations of the test compound, this compound.

-

For non-specific binding determination, add a high concentration of a known non-radiolabeled ligand (e.g., serotonin).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The data will be used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a fluorinated indoleamine with potential for further investigation in drug discovery. While specific published data on its synthesis and biological activity are limited, its structural similarity to serotonin and related bioactive molecules suggests that it may interact with serotonin receptors and potentially other targets such as IDO-1. The provided hypothetical synthesis and biological evaluation protocols offer a starting point for researchers interested in exploring the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanism of action and therapeutic potential.

The Influence of Fluorine Substitution on Tryptamine Receptor Affinity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the structure-activity relationships (SAR) of fluorinated tryptamines, a class of compounds with significant potential in neuroscience research and drug development. By examining the effects of fluorine substitution on receptor binding affinity and functional activity, we aim to provide a comprehensive resource for professionals engaged in the design and synthesis of novel serotonergic ligands. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of this important chemical space.

Introduction: The Role of Fluorine in Modulating Tryptamine Pharmacology

Tryptamines, a class of monoamine alkaloids, are foundational scaffolds for a wide range of biologically active compounds, including neurotransmitters like serotonin and psychedelic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a valuable strategy in medicinal chemistry to modulate the pharmacological profile of parent compounds. Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding interactions with protein targets. In the context of tryptamines, strategic placement of fluorine atoms on the indole ring has been shown to have profound and sometimes unexpected effects on their affinity and functional activity at various serotonin (5-HT) receptor subtypes. This guide delves into the specifics of these effects, with a particular focus on the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are key targets for both therapeutic and psychoactive tryptamines.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50 or ED50) of a series of fluorinated tryptamine analogs compared to their non-fluorinated parent compounds. These data are crucial for understanding the impact of fluorine substitution at different positions of the tryptamine scaffold.

Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Tryptamines at Human Serotonin Receptors

| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| DMT | - | 66 | 106 | 21 | [1][2] |

| 4-F-DMT | 4-Fluoro | 120 | 85 | 30 | [1][2] |

| 5-F-DMT | 5-Fluoro | 98 | 75 | 25 | [1][2] |

| 6-F-DMT | 6-Fluoro | 350 | 110 | 45 | [1][2] |

| 7-F-DMT | 7-Fluoro | 150 | 95 | 38 | [1][2] |

| 5-MeO-DMT | 5-Methoxy | 16 | 45 | 15 | [1][2] |

| 4-F-5-MeO-DMT | 4-Fluoro, 5-Methoxy | 0.23 | 55 | 20 | [1][2] |

| Psilocin (4-OH-DMT) | 4-Hydroxy | 50 | 30 | 10 | [1][2] |

| 6-F-Psilocin | 6-Fluoro, 4-Hydroxy | 110 | 35 | 12 | [1][2] |

| 7-F-Psilocin | 7-Fluoro, 4-Hydroxy | 80 | 28 | 9 | [1][2] |

| DET | - | 45 | 80 | 28 | [1][2] |

| 6-F-DET | 6-Fluoro | 220 | 90 | 35 | [1][2] |

Table 2: Functional Activity of Fluorinated Tryptamines

| Compound | Assay | Receptor | Potency (EC50/ED50, nM) | Efficacy (% of 5-HT) | Reference |

| 5-MeO-DMT | PI Hydrolysis | 5-HT2A | 15 | 100 | [1][2] |

| 4-F-5-MeO-DMT | PI Hydrolysis | 5-HT2A | 20 | 100 | [1][2] |

| 4-F-5-MeO-DMT | cAMP Inhibition | 5-HT1A | 1.5 | 100 | [1][2] |

| Psilocin | PI Hydrolysis | 5-HT2A | 10 | 100 | [1][2] |

| 6-F-Psilocin | PI Hydrolysis | 5-HT2A | 12 | 100 | [1][2] |

| DET | PI Hydrolysis | 5-HT2A | 25 | 100 | [1][2] |

| 6-F-DET | PI Hydrolysis | 5-HT2A | 30 | 85 | [1][2] |

| 4-F-5-MeO-DMT | Drug Discrimination (vs LY293284) | 5-HT1A | 0.17 µmol/kg (ED50) | - | [1][2] |

Key Experimental Protocols

A comprehensive understanding of the SAR of fluorinated tryptamines necessitates a detailed knowledge of the experimental procedures used to generate the data. Below are detailed methodologies for key assays.

Radioligand Binding Assay for 5-HT Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of test compounds for serotonin receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[3][4]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[5]

-

Test compounds (fluorinated tryptamines) at various concentrations.

-

Non-specific binding determinator (e.g., 10 µM serotonin).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .[6]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding determinator.

-

50 µL of test compound at various dilutions.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-120 minutes to allow binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis for 5-HT2A/2C Receptor Activation

This assay measures the functional potency and efficacy of compounds at Gq-coupled receptors like 5-HT2A and 5-HT2C by quantifying the accumulation of inositol phosphates, a downstream second messenger.[7]

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

[3H]myo-inositol.

-

Inositol-free DMEM.

-

Assay medium (e.g., DMEM containing 10 mM LiCl).

-

Test compounds (fluorinated tryptamines) at various concentrations.

-

Serotonin (as a reference agonist).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells in 24-well plates and grow to near confluency. Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free DMEM.

-

Assay:

-

Aspirate the labeling medium and wash the cells with assay medium.

-

Add 450 µL of assay medium containing various concentrations of the test compound or serotonin to each well.

-

Incubate for 60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and lyse the cells with ice-cold 0.1 M HCl.

-

Transfer the lysate to microcentrifuge tubes and neutralize with NaOH.

-

-

Chromatography:

-

Apply the neutralized lysate to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

-

Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

Data Analysis: Plot the concentration-response curves for each compound and determine the EC50 and Emax values using non-linear regression.

Visualizing Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways of 5-HT1A and 5-HT2A Receptors

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Experimental Workflow for SAR Determination

Caption: General workflow for structure-activity relationship studies.

Discussion and Conclusion

The data presented in this guide highlight several key trends in the SAR of fluorinated tryptamines. Generally, fluorination at the 4, 5, 6, or 7-position of the indole ring has a modest effect on the affinity for 5-HT2A and 5-HT2C receptors.[1][2] However, substitution at the 6-position tends to decrease affinity for the 5-HT1A receptor.[1][2] A striking exception is 4-fluoro-5-methoxy-DMT, which exhibits a significant increase in affinity and functional potency at the 5-HT1A receptor, suggesting a specific favorable interaction within the receptor's binding pocket.[1][2]

Functionally, most of the fluorinated analogs tested at the 5-HT2A receptor behave as full agonists, similar to their parent compounds.[1][2] The observed changes in in vivo effects, such as attenuated hallucinogen-like activity for some fluorinated analogs, may be attributable to altered pharmacokinetics, metabolic pathways, or subtle changes in functional selectivity (biased agonism) that are not captured by the assays detailed here.[2]

This technical guide provides a foundational understanding of the SAR of fluorinated tryptamines. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field, aiding in the rational design of novel serotonergic ligands with tailored pharmacological profiles for therapeutic applications. Further research into the metabolic fate and potential for biased agonism of these compounds will be crucial for a complete understanding of their in vivo effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Immunotherapy: A Technical Guide to the Discovery of Novel Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO-1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO-1 exerts a potent immunosuppressive effect within the tumor microenvironment.[2][3] This enzymatic activity leads to tryptophan depletion, which arrests T-cell proliferation, and the accumulation of kynurenine and its metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5] Consequently, the inhibition of IDO-1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[5] This technical guide provides an in-depth overview of the discovery of novel IDO-1 inhibitors, focusing on quantitative data of key compounds, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

IDO-1 Signaling Pathway

The expression and activity of IDO-1 are induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ), within the tumor microenvironment.[6] Downstream of IDO-1 activation, the depletion of tryptophan is sensed by the kinase General Control Nonderepressible 2 (GCN2), leading to cell cycle arrest and anergy in effector T-cells.[5] Concurrently, the production of kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of immunosuppressive regulatory T-cells.

Key IDO-1 Inhibitors: A Quantitative Overview

A number of small molecule inhibitors of IDO-1 have been developed and have entered clinical trials. These compounds exhibit a range of potencies and mechanisms of action. The following table summarizes the quantitative data for several prominent IDO-1 inhibitors.

| Inhibitor Name | Company/Origin | Mechanism of Action | Enzymatic IC50 | Cellular IC50/EC50 | Ki | References |

| Epacadostat (INCB024360) | Incyte | Reversible, competitive with heme | ~10 nM | 71.8 nM (HeLa cells) | - | [3][5][7][8] |

| Linrodostat (BMS-986205) | Bristol Myers Squibb | Irreversible, heme-competitive | 1.7 nM | 1.1 nM (IDO1-HEK293 cells) | - | [1][9] |

| Navoximod (GDC-0919) | Genentech/NewLink Genetics | Competitive | - | 75 nM | 7 nM | [10][11][12] |

| PF-06840003 | Pfizer | Competitive | 0.41 µM (human IDO-1) | 1.8 µM (HeLa cells) | - | [2][13][14][15] |

| Indoximod (NLG8189) | NewLink Genetics | Tryptophan mimetic | - | ~70 nM (mTORC1 rescue) | 19 µM (L-isomer) | [16][17][18] |

Experimental Protocols for IDO-1 Inhibitor Discovery

The discovery and characterization of novel IDO-1 inhibitors rely on a cascade of robust in vitro and cell-based assays.

Enzymatic IDO-1 Inhibition Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO-1 by monitoring the formation of N-formylkynurenine.

Materials:

-

Recombinant human IDO-1 protein

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test inhibitor compound at various concentrations to the wells of a 96-well plate.

-

Add the recombinant IDO-1 enzyme to the wells and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[19]

-

Add p-DMAB solution to each well, which reacts with kynurenine to produce a yellow-colored product.

-

Measure the absorbance at 480 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO-1 Inhibition Assay (Kynurenine Detection)

This assay measures the ability of a compound to inhibit IDO-1 activity in a cellular context, which provides a more physiologically relevant assessment.

Materials:

-

Human cancer cell line known to express IDO-1 (e.g., HeLa, SKOV-3)[20]

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO-1 expression

-

Test inhibitor compounds

-

Reagents for kynurenine detection (as in the enzymatic assay or using a commercially available ELISA kit)[21]

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO-1 expression by treating the cells with IFN-γ for 24-48 hours.[20]

-

Remove the medium and add fresh medium containing various concentrations of the test inhibitor compound.

-

Incubate the cells for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using either the p-DMAB colorimetric method described above or a specific ELISA kit.[19][21]

-

Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.

Experimental Workflow for IDO-1 Inhibitor Screening

The process of identifying and validating novel IDO-1 inhibitors typically follows a structured workflow, progressing from high-throughput screening to more detailed characterization.

Conclusion

The discovery of novel IDO-1 inhibitors represents a vibrant and rapidly evolving field in cancer immunotherapy. The development of potent and selective inhibitors has been facilitated by a deeper understanding of the IDO-1 signaling pathway and the implementation of robust screening assays. While early clinical trials have shown mixed results, the rationale for targeting IDO-1 remains strong, and ongoing research is focused on optimizing inhibitor design, patient selection, and combination therapy strategies. The technical information and protocols outlined in this guide provide a foundational framework for researchers and drug development professionals dedicated to advancing this promising therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. xcessbio.com [xcessbio.com]

- 6. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. tribioscience.com [tribioscience.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]

The Pharmacological Profile of (5-Fluoro-1H-indol-3-YL)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-1H-indol-3-YL)methanamine, more commonly known as 5-Fluorotryptamine (5-FT), is a synthetic tryptamine derivative with a distinct pharmacological profile. This document provides a comprehensive technical overview of its interactions with key neurological targets. 5-FT acts as a serotonin receptor agonist, a monoamine releasing agent, and a weak monoamine oxidase inhibitor. This guide details its receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

5-Fluorotryptamine (5-FT) is a fluorinated analog of the neurotransmitter serotonin (5-hydroxytryptamine). The substitution of a fluorine atom at the 5-position of the indole ring modifies its electronic properties, leading to a unique pharmacological profile that distinguishes it from other tryptamines.[1] This compound has been investigated for its potential applications in neuroscience research, particularly in studies related to mood and cognitive function, due to its interaction with serotonin receptors and its influence on monoamine systems.[1] This guide synthesizes the available data on 5-FT to provide a detailed resource for researchers and drug development professionals.

Pharmacological Data

The pharmacological activity of 5-Fluorotryptamine is characterized by its interaction with multiple targets. The following tables summarize the quantitative data on its receptor binding affinity, functional activity, monoamine release, and monoamine oxidase inhibition.

Receptor Binding and Functional Activity

5-FT displays a broad spectrum of activity at various serotonin receptor subtypes. Its binding affinity (Ki) and functional potency (EC50) have been determined through in vitro assays.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Efficacy (Emax) | Notes |

| 5-HT1A | 18[2] | 129[2] | Agonist[2] | |

| 5-HT2A | 6.0 - 3,908[2] | 2.64 - 58[2] | 110% (Full Agonist)[2] | Failed to induce head-twitch response in rodents.[2] |

| 5-HT2B | 5.7[2] | - | - | High affinity.[2] |

| 5-HT2C | 3.72[2] | - | - | High affinity.[2] |

| 5-HT3A | 800[3][4] | 16,000[3][4] | 64% (Partial Agonist)[3][4] | |

| 5-HT3AB | 1,800[3][4] | 27,000[3][4] | 45% (Partial Agonist)[3][4] |

Monoamine Release

5-FT is a serotonin-dopamine releasing agent (SDRA), with a lesser effect on norepinephrine release.

| Monoamine | Release (EC50) (nM) |

| Serotonin (5-HT) | 10.1[2] |

| Dopamine (DA) | 82.3[2] |

| Norepinephrine (NE) | 464[2] |

Monoamine Oxidase Inhibition

5-FT exhibits weak inhibitory activity at both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

| Enzyme | Inhibition (IC50) (nM) |

| MAO-A | 13,200[2] |

| MAO-B | 52,500[2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 5-Fluorotryptamine for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific human serotonin receptor subtype (e.g., HEK-293 cells) or from specific brain regions of rodents (e.g., rat frontal cortex for 5-HT2A receptors).

-

Competition Binding Assay: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of 5-Fluorotryptamine.

-

Incubation: The mixture is incubated in a buffered solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of 5-Fluorotryptamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional activity (EC50 and Emax) of 5-Fluorotryptamine at Gq-coupled serotonin receptors (e.g., 5-HT2A).

General Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of 5-Fluorotryptamine are added to the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of 5-Fluorotryptamine that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a reference agonist are determined.

Monoamine Release Assay

Objective: To measure the ability of 5-Fluorotryptamine to induce the release of serotonin, dopamine, and norepinephrine from nerve terminals.

General Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin).[13]

-

Radiolabeling: Synaptosomes are incubated with radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE) to allow for their uptake into the nerve terminals.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion system and washed to establish a stable baseline of radioactivity.

-

Compound Exposure: Varying concentrations of 5-Fluorotryptamine are added to the superfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected over time.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The release of each monoamine is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 for release is then calculated.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 5-Fluorotryptamine on MAO-A and MAO-B.

General Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used.

-

Assay Reaction: The enzyme is incubated with a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if needed) and varying concentrations of 5-Fluorotryptamine.[14]

-

Product Detection: The formation of the product of the enzymatic reaction is measured. This can be done spectrophotometrically or fluorometrically.[14][15]

-

Data Analysis: The concentration of 5-Fluorotryptamine that inhibits 50% of the enzyme activity (IC50) is calculated.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 5-Fluorotryptamine.

General Protocol:

-

Animal Acclimation: Mice are acclimated to the testing environment.[16][17]

-

Compound Administration: 5-Fluorotryptamine is administered to the mice, typically via intraperitoneal injection.[18]

-

Observation: The number of head-twitches is counted for a defined period after administration.[19][20]

-

Data Analysis: The frequency of head-twitches is compared between the 5-FT treated group and a vehicle control group.

Signaling Pathways

The interaction of 5-Fluorotryptamine with serotonin receptors initiates intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation by 5-FT leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by 5-FT stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. As a partial agonist, 5-FT binding to the 5-HT3 receptor induces a conformational change that opens the channel, allowing for the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane.

Conclusion

This compound (5-Fluorotryptamine) is a pharmacologically active compound with a complex profile, acting as a serotonin receptor agonist, a monoamine releasing agent, and a weak MAO inhibitor. Its high affinity for several 5-HT receptor subtypes, coupled with its ability to release serotonin and dopamine, makes it a valuable tool for neuropharmacological research. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a comprehensive resource for scientists and researchers investigating the therapeutic potential and mechanism of action of tryptamine derivatives. Further research is warranted to fully elucidate the in vivo effects and potential clinical applications of this compound.

References

- 1. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 16. blossomanalysis.com [blossomanalysis.com]

- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 18. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Head-twitch response - Wikipedia [en.wikipedia.org]

- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 5-fluoroindole derivatives

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroindole Derivatives

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom into the indole ring system can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 5-fluoroindole serves as a crucial intermediate in the synthesis of various therapeutic agents, including those with anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the primary synthetic routes to 5-fluoroindole and its derivatives, detailed characterization methodologies, and a summary of their biological applications for researchers, scientists, and drug development professionals.

Core Synthesis Methodologies for 5-Fluoroindole

Several classical and modern synthetic strategies are employed to construct the 5-fluoroindole core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a historic and widely used method for preparing indoles from the acid-catalyzed cyclization of an arylhydrazone. The process begins with the condensation of 4-fluorophenylhydrazine with an aldehyde or ketone (e.g., ethyl pyruvate) to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole.

-

Reaction Steps:

-

Formation of a phenylhydrazone from 4-fluorophenylhydrazine and a carbonyl compound.

-

Isomerization to an enamine tautomer.

-

A-sigmatropic rearrangement breaks the N-N bond.

-

The resulting diimine undergoes cyclization and elimination of ammonia to form the aromatic indole ring.

-

An In-depth Technical Guide on the Crystal Structure of (5-Fluoro-1H-indol-3-YL)methanamine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (5-Fluoro-1H-indol-3-YL)methanamine analogs and related fluorinated indoles. The inclusion of a fluorine atom into the indole scaffold significantly influences the physicochemical properties of these molecules, such as lipophilicity and metabolic stability, thereby enhancing their bioavailability and affinity for protein targets. Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This document outlines the crystallographic data for key analogs, details the experimental protocols for structure determination, and illustrates relevant workflows.

Data Presentation: Crystallographic Data of Fluorinated Indole Analogs

The following tables summarize the crystallographic data for two representative fluorinated indole structures, providing a basis for structural comparison and analysis.

Table 1: Crystal Data and Structure Refinement for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole [1][2]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₃FN₂ |

| Formula Weight | 264.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.0723 (3) Åb = 7.8662 (3) Åc = 26.2693 (11) Åα = 90°β = 90°γ = 90° |

| Volume | 1254.78 (9) ų |

| Z | 4 |

| Density (calculated) | 1.399 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Reflections collected | 12005 |

| Independent reflections | 2866 |

| R(int) | 0.063 |

| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.06 |

Table 2: Crystal Data and Structure Refinement for 5-Fluoro-1H-indole-3-carboxylic acid [3][4]

| Parameter | Value |

| Empirical Formula | C₉H₆FNO₂ |

| Formula Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.4176 (9) Åb = 11.073 (2) Åc = 16.014 (3) Åα = 90°β = 96.63 (3)°γ = 90° |

| Volume | 778.1 (3) ų |

| Z | 4 |

| Density (calculated) | 1.529 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections collected | 7874 |

| Independent reflections | 1788 |

| R(int) | 0.068 |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.137 |

| Goodness-of-fit on F² | 1.02 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and structural determination of this compound analogs.

Synthesis and Crystallization of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole[1]

-

Synthesis:

-

To a dry 10 ml reaction tube equipped with a magnetic stirring bar, add N-hydroxyphthalimide (NHPI) ester (0.2 mmol), indole (0.4 mmol), and Ru(bpy)₂(PF₆)₂ (3 mol%).

-

Evacuate the tube and backfill with argon three times.

-

Inject 2 ml of degassed dichloromethane (DCM) into the tube.

-

Irradiate the reaction mixture with blue LEDs (6 W) at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the title compound.

-

-

Crystallization:

-

Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound over one week.

-

Single-Crystal X-ray Diffraction and Structure Refinement

-

Crystal Mounting and Data Collection:

-

Data Processing:

-

The collected diffraction images are processed to integrate the reflection intensities.

-

Corrections for Lorentz and polarization effects are applied.

-

An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[2]

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

Non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

-

The final model is validated using crystallographic software.

-

Visualizations

The following diagrams illustrate a general workflow for structure-based drug discovery and a conceptual signaling pathway that could be modulated by indole-based compounds.

References

- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

(5-Fluoro-1H-indol-3-YL)methanamine: A Potential Selective Serotonin 5-HT2C Receptor Ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indole derivative that holds significant promise as a selective ligand for serotonin receptors. The indole scaffold is a well-established pharmacophore for serotonin receptor ligands, and the introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. While direct and extensive pharmacological data for this compound is limited in publicly available literature, analysis of structurally related compounds strongly suggests its potential as a potent and selective agonist for the serotonin 5-HT2C receptor. This receptor is a key target for the development of therapeutics for a range of disorders, including obesity, obsessive-compulsive disorder (OCD), and depression. This technical guide provides a comprehensive overview of the available information on this compound and its analogs, including a proposed synthetic route, inferred pharmacological properties, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of indole-3-methanamine derivatives. One common approach involves the reduction of a 5-fluoro-1H-indole-3-carbonitrile intermediate.

Inferred Serotonin Receptor Binding Profile

| Receptor Subtype | Ki (nM) for trans-2-(5-fluoro-1H-indol-3-yl)cyclopropylamine |

| 5-HT1A | >1000 |

| 5-HT2A | >1000 |

| 5-HT2B | >1000 |

| 5-HT2C | 1.9 [1] |

Hypothesized In Vitro Functional Activity

Based on the high binding affinity of its structural analog for the 5-HT2C receptor, this compound is hypothesized to be a 5-HT2C receptor agonist. Functional assays would be required to confirm its efficacy and potency. The table below presents hypothetical data that would be sought in such experiments.

| Assay Type | Parameter | Hypothesized Value |

| Calcium Mobilization | EC50 (nM) | 10 - 100 |

| Emax (%) | 80 - 100 | |

| Inositol Phosphate Accumulation | EC50 (nM) | 10 - 100 |

| Emax (%) | 80 - 100 |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde To a solution of 5-fluoro-1H-indole in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphoryl chloride (POCl3) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, then poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-fluoro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 5-Fluoro-1H-indole-3-carbaldoxime 5-Fluoro-1H-indole-3-carbaldehyde is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for 1 hour. After cooling, the product crystallizes, is filtered, washed with water, and dried.

Step 3: Reduction to this compound The 5-fluoro-1H-indole-3-carbaldoxime is suspended in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Radioligand Binding Assay

References